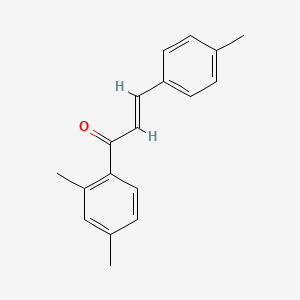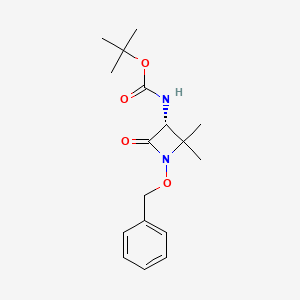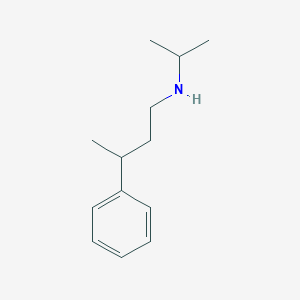
(2E)-1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as chalcone, is a naturally occurring compound found in various plants. Chalcone has gained significant attention in the scientific community due to its potential applications in the field of medicine and industry.
Mechanism of Action
Target of Action
Chalcones, the class of compounds to which it belongs, are known to interact with a variety of biological targets .
Mode of Action
Chalcones, in general, are known to interact with their targets through various mechanisms, including direct binding and modulation of enzymatic activity .
Biochemical Pathways
Chalcones have been shown to influence a variety of biochemical pathways, including those involved in inflammation and oxidative stress .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Chalcones are known to exert a variety of effects at the molecular and cellular level, including modulation of signal transduction pathways and alteration of gene expression .
Advantages and Limitations for Lab Experiments
Chalcone has several advantages for lab experiments, including its low cost, easy availability, and potential applications in various fields. Chalcone can be synthesized through various methods, making it a versatile compound for research. However, (2E)-1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one also has some limitations, including its low solubility in water and instability under certain conditions. These limitations can affect the reproducibility and accuracy of lab experiments.
Future Directions
Chalcone has shown promising results in various fields, including medicine, agriculture, and industry. Future research should focus on the optimization of (2E)-1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one synthesis methods, the identification of new this compound derivatives with improved properties, and the development of this compound-based drugs for the treatment of various diseases. Additionally, future research should focus on the evaluation of the safety and toxicity of this compound and its derivatives to ensure their suitability for human use.
Scientific Research Applications
Chalcone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, (2E)-1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has shown promising results in the treatment of various diseases, including cancer, inflammation, and diabetes. Chalcone has been found to possess anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for drug development. In agriculture, this compound has been studied for its potential use as a natural pesticide and growth regulator. In industry, this compound has been used as a starting material for the synthesis of various compounds, including flavonoids, coumarins, and stilbenes.
properties
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-13-4-7-16(8-5-13)9-11-18(19)17-10-6-14(2)12-15(17)3/h4-12H,1-3H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBLDWMZTOEBKD-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B3114268.png)



![8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid)](/img/structure/B3114282.png)
![Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate hydrochloride](/img/structure/B3114295.png)
![(E)-methyl 3-(3-(((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)amino)phenyl)acrylate](/img/structure/B3114304.png)
![2-[2-(Methylthio)pyrimidin-4-yl]-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B3114310.png)


![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3114351.png)


